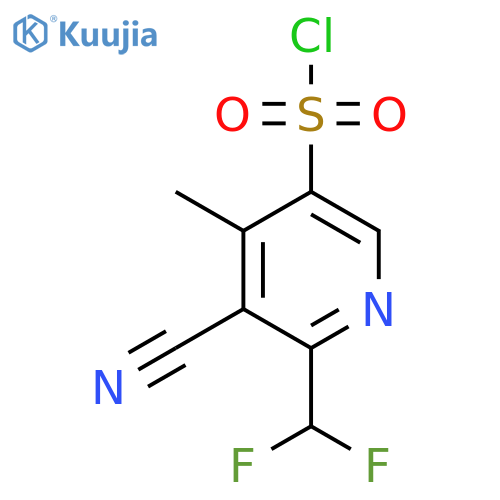Cas no 1805286-52-5 (3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride)

1805286-52-5 structure
商品名:3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride
CAS番号:1805286-52-5
MF:C8H5ClF2N2O2S
メガワット:266.652306318283
CID:4879306
3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride
-
- インチ: 1S/C8H5ClF2N2O2S/c1-4-5(2-12)7(8(10)11)13-3-6(4)16(9,14)15/h3,8H,1H3
- InChIKey: COXJMYHEHLLVTJ-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=CN=C(C(F)F)C(C#N)=C1C)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 400
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 79.2
3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029038475-250mg |
3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride |
1805286-52-5 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
| Alichem | A029038475-500mg |
3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride |
1805286-52-5 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
| Alichem | A029038475-1g |
3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride |
1805286-52-5 | 95% | 1g |
$3,068.70 | 2022-04-01 |
3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride 関連文献
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
1805286-52-5 (3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride) 関連製品
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
